molecular formula C14H20N2O2 B5595739 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide CAS No. 682348-15-8

4-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B5595739
CAS No.: 682348-15-8
M. Wt: 248.32 g/mol
InChI Key: QINQLOVXHARUIJ-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound with the molecular formula C14H21N3O2 It is a derivative of benzamide, featuring a methoxy group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 1-methylpiperidine. The process can be summarized as follows:

    Esterification: 4-methoxybenzoic acid is first converted to its methyl ester using methanol and a strong acid catalyst like sulfuric acid.

    Amidation: The methyl ester is then reacted with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-methoxy-N-(1-methylpiperidin-4-yl)aniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

Research indicates that 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide exhibits significant enzyme inhibition properties. It has been studied for its ability to modulate various biochemical pathways through interactions with specific molecular targets. This modulation is crucial for developing therapeutic agents aimed at treating diseases where enzyme activity plays a pivotal role.

Receptor Binding

The compound has shown potential in receptor binding studies, particularly with bromodomains and kinases. Its structural similarity to other benzamide derivatives suggests that it may exhibit similar biological activities, including anti-inflammatory and anti-cancer properties. For instance, it has been investigated for its interactions with bromodomain-containing proteins, which are implicated in cancer progression .

Study on Bromodomain Inhibition

A study focused on the design of potent bromodomain inhibitors utilized structural modifications of compounds similar to this compound. The research demonstrated that methylation at specific sites was critical for maintaining binding affinity against bromodomain targets such as BRD4 . The findings suggest that derivatives of this compound could be further optimized for selective inhibition in therapeutic applications.

Dual Inhibitor Development

Another research effort aimed at developing dual inhibitors for anaplastic lymphoma kinase (ALK) and BRD4 highlighted the importance of structural modifications in enhancing selectivity and potency. The study indicated that compounds retaining elements of the piperidine structure exhibited promising results in inhibiting both targets simultaneously, suggesting potential applications in treating neuroblastoma .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
  • 4-[(1-Methylpiperidin-4-yl)oxy]aniline
  • 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide

Uniqueness

4-methoxy-N-(1-methylpiperidin-4-yl)benzamide is unique due to its specific combination of a methoxy group and a piperidine ring attached to the benzamide core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

4-Methoxy-N-(1-methylpiperidin-4-yl)benzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}

The biological activity of this compound primarily involves its interaction with various molecular targets, including:

  • Kinases : The compound acts as a selective inhibitor of Polo-like kinase 1 (PLK1), which is crucial for cell cycle regulation and mitosis. Inhibition of PLK1 leads to cell-cycle arrest and apoptosis in cancer cells while sparing normal cells .
  • Cellular Receptors : It modulates signal transduction pathways by interacting with specific receptors, potentially influencing cellular responses to growth factors and hormones.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties across various cancer cell lines. The following table summarizes its efficacy against different tumor types:

Cancer Cell Line IC50 (μM) Effect
MCF-7 (Breast)25.72 ± 3.95Induces apoptosis
A549 (Lung)30.00 ± 5.00Cell cycle arrest
HeLa (Cervical)20.50 ± 2.75Inhibits proliferation

These findings suggest that the compound effectively inhibits tumor growth and induces apoptosis in a dose-dependent manner .

Case Studies

Several studies have investigated the effects of this compound in vivo:

  • Study on Tumor Growth Suppression :
    • Objective : To evaluate the antitumor efficacy in xenograft models.
    • Method : Mice were treated with varying doses of the compound.
    • Results : Significant tumor size reduction was observed, with complete regression in some cases after treatment for four weeks .
  • Mechanistic Study :
    • Objective : To explore the mechanism behind PLK1 inhibition.
    • Method : Flow cytometry and Western blot analyses were employed.
    • Results : The compound caused an accumulation of cells in the G2-M phase and increased levels of phosphorylated histone H3, indicating effective PLK1 inhibition .

Research Findings

Recent literature highlights various aspects of the biological activity of this compound:

  • Selectivity and Potency : The compound has shown selectivity towards cancer cells over normal cells, reducing off-target effects commonly associated with traditional chemotherapeutics .
  • Combination Therapy Potential : Preliminary studies suggest enhanced efficacy when combined with other chemotherapeutic agents, indicating potential for use in combination therapies for more aggressive cancers .

Properties

IUPAC Name

4-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16-9-7-12(8-10-16)15-14(17)11-3-5-13(18-2)6-4-11/h3-6,12H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINQLOVXHARUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350248
Record name 4-Methoxy-N-(1-methylpiperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682348-15-8
Record name 4-Methoxy-N-(1-methylpiperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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